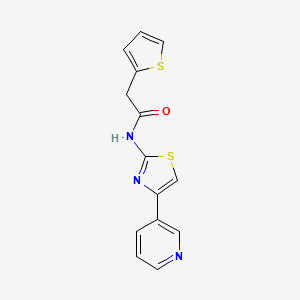

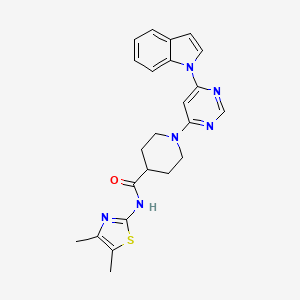

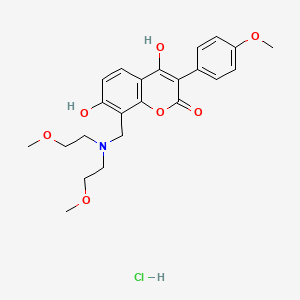

![molecular formula C9H7F3O4 B2820229 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid CAS No. 1214378-55-8](/img/structure/B2820229.png)

2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1227168-73-1 . It has a molecular weight of 252.15 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H, (H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.15 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the sources I found.Scientific Research Applications

Chemical Synthesis and Reactivity

One study demonstrates the synthesis of 1,3-Dioxanone Derivatives from β-Hydroxy-carboxylic Acids and Pivalaldehyde, highlighting versatile building blocks for syntheses of enantiomerically pure compounds. This process involves phenylselenation and subsequent elimination to produce enantiomerically pure enol acetal of aceto-acetic acid, showcasing reactions such as Michael addition and alkylation without racemization (Seebach & Zimmermann, 1986).

Biochemical Applications

Research on synthesis of 5-aryl-2H-tetrazoles and related compounds as possible superoxide scavengers and anti-inflammatory agents underlines the potential biological implications of related compounds. Hydroxy-substituted derivatives were identified as effective in vitro superoxide scavengers, indicating a potential route for designing anti-inflammatory agents (Maxwell et al., 1984).

Materials Science

Another study explores Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls for the elaboration of polybenzoxazine, indicating a sustainable approach to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This novel approach leverages renewable phloretic acid for producing materials with suitable thermal and thermo-mechanical properties for various applications, demonstrating the shift towards green chemistry (Trejo-Machin et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid are believed to be specific enzymes, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, contributing to the detoxification and elimination of these substances from the body.

Mode of Action

The compound is thought to function as an inhibitor of its target enzymes . By binding to these enzymes, it can potentially prevent them from catalyzing their usual reactions, thereby altering the normal metabolic processes within the cell.

Result of Action

By inhibiting cytochrome p450 enzymes, it could potentially alter the metabolic fate of various endogenous and exogenous substances within the cell .

properties

IUPAC Name |

2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANNFMISEMEBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

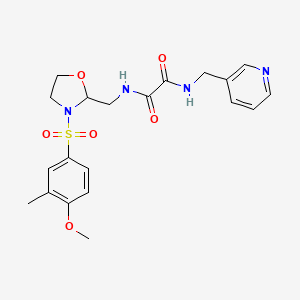

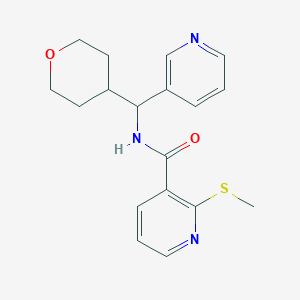

![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)

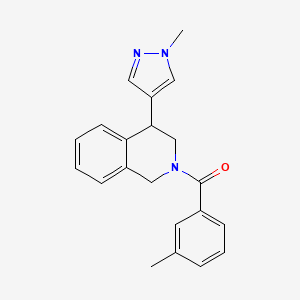

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)

![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

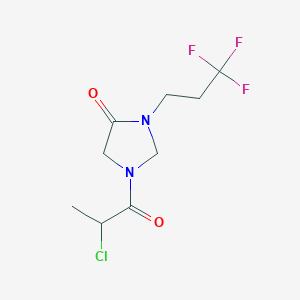

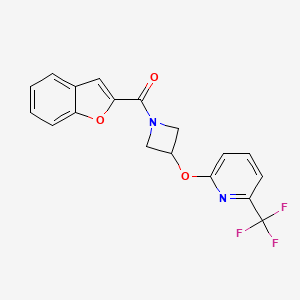

![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)

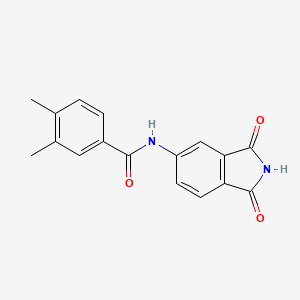

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2820169.png)